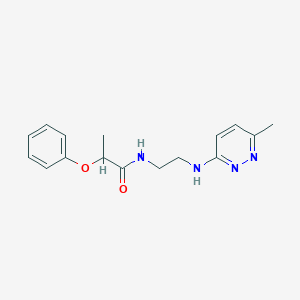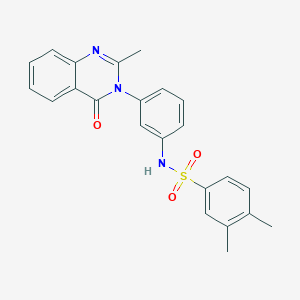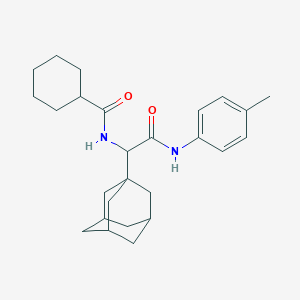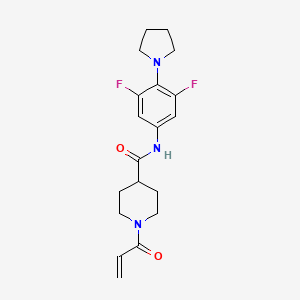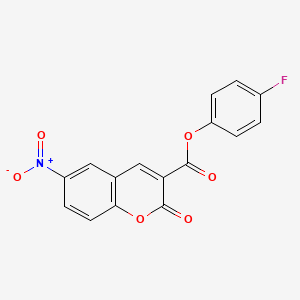![molecular formula C21H23N5OS B2616082 5-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]carbonyl}-3-pyridin-2-ylisothiazol-4-amine CAS No. 1251598-98-7](/img/structure/B2616082.png)
5-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]carbonyl}-3-pyridin-2-ylisothiazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]carbonyl}-3-pyridin-2-ylisothiazol-4-amine is a useful research compound. Its molecular formula is C21H23N5OS and its molecular weight is 393.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Molecular Structure Investigations
A study by Shawish et al. (2021) explored the synthesis of new s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties. This research is relevant as it involves structural investigations using X-ray crystallography and DFT calculations, similar to what might be conducted for the compound . The study emphasized the importance of intermolecular interactions in determining molecular packing and the electronic properties of synthesized compounds, which could be applicable in understanding the characteristics of 5-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]carbonyl}-3-pyridin-2-ylisothiazol-4-amine (Shawish et al., 2021).
Antimicrobial and Anti-Proliferative Activities
Al-Wahaibi et al. (2021) investigated the synthesis of 1,3,4-oxadiazole N-Mannich bases and their derivatives, assessing their in vitro inhibitory activity against various bacteria and fungi, as well as their anti-proliferative activity against several cancer cell lines. Such studies underscore the potential pharmaceutical applications of structurally complex compounds, including the exploration of their antimicrobial and anti-cancer properties (Al-Wahaibi et al., 2021).
Discovery of G Protein-Biased Dopaminergics
Research by Möller et al. (2017) on the discovery of G protein-biased dopaminergics featuring a pyrazolo[1,5-a]pyridine substructure highlights the exploration of compounds with specific receptor affinities. This study is particularly relevant for understanding the pharmacological potential of similar compounds in designing novel therapeutics with targeted receptor activity (Möller et al., 2017).
Molecular Interaction Studies
An investigation into the molecular interaction of antagonists with the CB1 cannabinoid receptor by Shim et al. (2002) provides a model for how similar compounds, including this compound, might interact with specific receptors. Such studies are crucial for the development of drugs targeting specific pathways or receptors (Shim et al., 2002).
Synthesis of Anticancer Agents
Research on the design, synthesis, and biological evaluation of new anticancer agents by El-Masry et al. (2022) highlights the ongoing efforts to discover and develop novel therapeutic compounds. These efforts include evaluating the cytotoxicity of compounds against cancer cell lines and their selective toxicity towards cancerous cells over normal cells, which is a key aspect of anticancer drug development (El-Masry et al., 2022).
Mécanisme D'action
Target of Action
The primary targets of 5-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]carbonyl}-3-pyridin-2-ylisothiazol-4-amine are the cyclin-dependent kinases CDK4 and CDK6 . These kinases play a crucial role in cell cycle regulation, specifically in the transition from the G1 phase to the S phase. By inhibiting these kinases, the compound can halt cell cycle progression and potentially inhibit the proliferation of cancer cells .
Mode of Action
This compound interacts with its targets, CDK4 and CDK6, by binding to their active sites. This prevents these kinases from phosphorylating their substrates, which are necessary for cell cycle progression . As a result, cells are unable to progress from the G1 phase to the S phase, leading to cell cycle arrest .
Biochemical Pathways
The compound affects the cell cycle regulation pathway. By inhibiting CDK4 and CDK6, it prevents the phosphorylation of the retinoblastoma protein (Rb), a key event in the G1 to S phase transition. This leads to the accumulation of cells in the G1 phase and the inhibition of DNA synthesis in the S phase . The downstream effect is the inhibition of cell proliferation, which could potentially lead to the suppression of tumor growth .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of CDK4 and CDK6 activity, the prevention of Rb phosphorylation, and the arrest of the cell cycle at the G1 phase . These effects could potentially lead to the inhibition of cell proliferation and the suppression of tumor growth .
Propriétés
IUPAC Name |
(4-amino-3-pyridin-2-yl-1,2-thiazol-5-yl)-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5OS/c1-14-6-5-8-17(15(14)2)25-10-12-26(13-11-25)21(27)20-18(22)19(24-28-20)16-7-3-4-9-23-16/h3-9H,10-13,22H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYGZDROULOXCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=C(C(=NS3)C4=CC=CC=N4)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

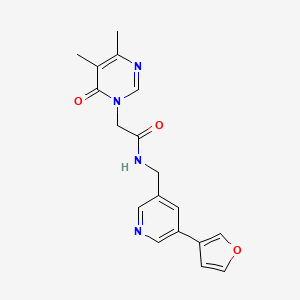
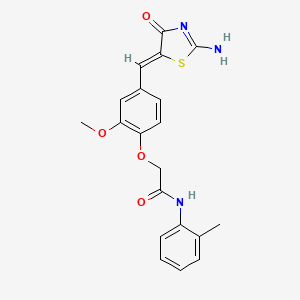
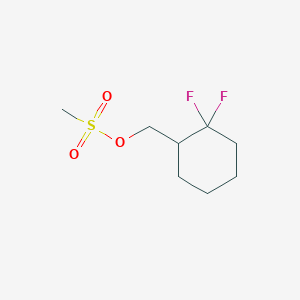
![3-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2616004.png)
![(2Z)-8-(3,4-dimethoxybenzyl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2616005.png)
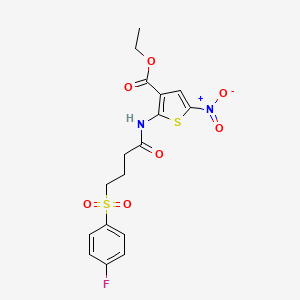
![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2616012.png)
